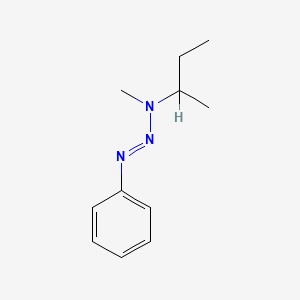
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene typically involves the reaction of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine with nitrous acid. The reaction is carried out under acidic conditions, usually at low temperatures to prevent decomposition of the diazo compound. The general reaction scheme is as follows:
Preparation of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine: This intermediate can be synthesized by the reaction of 1-phenylhydrazine with 3-methyl-3-(1-methylpropyl)chloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazene derivatives.
科学研究应用
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene has several scientific research applications:
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage cancer cells.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene involves the formation of reactive intermediates such as free radicals and nitrenes. These intermediates can interact with biological molecules, leading to various effects such as DNA damage and cell death. The molecular targets include nucleic acids and proteins, and the pathways involved are often related to oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-1-triazene: Lacks the 1-methylpropyl group, making it less hydrophobic.
3-Methyl-1-phenyl-1-triazene: Similar structure but without the 1-methylpropyl group.
1-Phenyl-3-(1-methylpropyl)-1-triazene: Similar but lacks the methyl group on the triazene nitrogen.
Uniqueness
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is unique due to the presence of both the 1-methylpropyl and methyl groups, which can influence its reactivity and interactions with biological molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
属性
CAS 编号 |
76790-40-4 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-methyl-N-phenyldiazenylbutan-2-amine |
InChI |
InChI=1S/C11H17N3/c1-4-10(2)14(3)13-12-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI 键 |
IKHFVLBUZWQPJP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N(C)N=NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


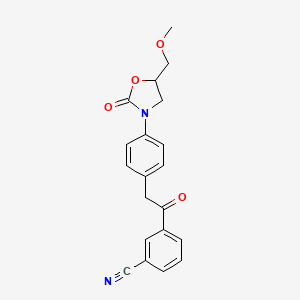
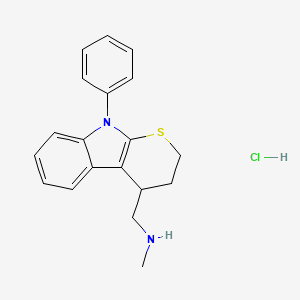
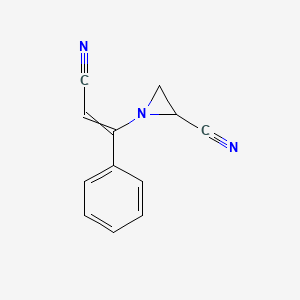
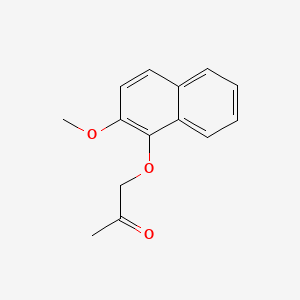
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)


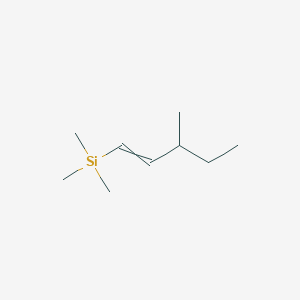
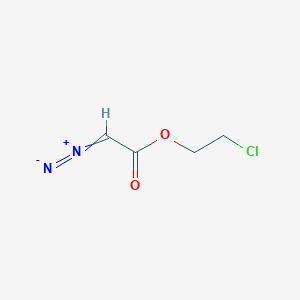
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
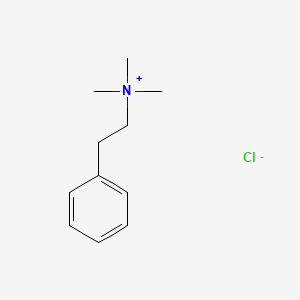
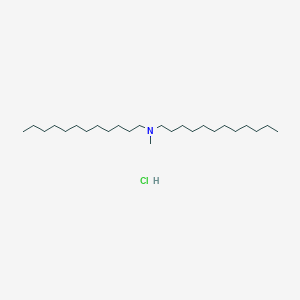
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

